molecular formula C24H23ClN4O2 B13308058 N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B13308058
M. Wt: 434.9 g/mol
InChI Key: SBURMSWZFRMTPU-UHFFFAOYSA-N
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Description

N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuro-pyrimidine core, which is known for its bioactive properties, and a piperidine carboxamide moiety, which enhances its chemical stability and reactivity.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H23ClN4O2/c25-18-7-5-16(6-8-18)11-14-29(24(30)17-9-12-26-13-10-17)23-22-21(27-15-28-23)19-3-1-2-4-20(19)31-22/h1-8,15,17,26H,9-14H2

InChI Key

SBURMSWZFRMTPU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N(CCC2=CC=C(C=C2)Cl)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the piperidine carboxamide group. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency in the final product. Solvent recovery and recycling are also integral parts of the industrial synthesis process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and chlorophenyl moieties, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydroxide, potassium carbonate; often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Benzofuro-pyrimidine derivatives: These compounds share the benzofuro-pyrimidine core but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Piperidine carboxamide derivatives: These compounds have the piperidine carboxamide moiety but differ in their core structures, resulting in different reactivity and applications.

The uniqueness of N-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide lies in its combination of the benzofuro-pyrimidine core and the piperidine carboxamide group, which imparts distinct chemical and biological properties.

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